4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide

CAS No.:

Cat. No.: VC13613906

Molecular Formula: C7H13BrO2S

Molecular Weight: 241.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13BrO2S |

|---|---|

| Molecular Weight | 241.15 g/mol |

| IUPAC Name | 4-(2-bromoethyl)thiane 1,1-dioxide |

| Standard InChI | InChI=1S/C7H13BrO2S/c8-4-1-7-2-5-11(9,10)6-3-7/h7H,1-6H2 |

| Standard InChI Key | ZDDVGCKHSDOUNS-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CCC1CCBr |

| Canonical SMILES | C1CS(=O)(=O)CCC1CCBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

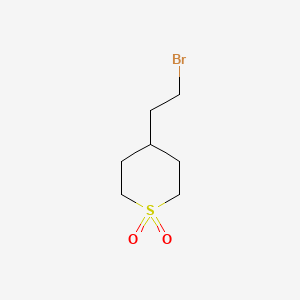

4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide has the molecular formula C₇H₁₃BrO₂S and a molecular weight of 241.15 g/mol . The compound’s structure features a fully saturated thiopyran ring (tetrahydro-2H-thiopyran) with a sulfone group (-SO₂) at the 1-position and a 2-bromoethyl (-CH₂CH₂Br) substituent at the 4-position (Figure 1). The sulfone group introduces significant electron-withdrawing effects, while the bromoethyl side chain provides a reactive site for nucleophilic substitutions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃BrO₂S | |

| Molecular Weight | 241.15 g/mol | |

| CAS Registry Number | 1818868-52-8 | |

| IUPAC Name | 4-(2-bromoethyl)thiane 1,1-dioxide | |

| SMILES Notation | C1CS(=O)(=O)CCC1CCBr |

Crystallographic and Conformational Analysis

X-ray crystallographic data for related tetrahydrothiopyran derivatives reveal that the sulfone group adopts a near-planar geometry, with S–O bond lengths of approximately 1.43 Å, consistent with typical sulfone structures . The bromoethyl substituent occupies an equatorial position in the chair conformation of the thiopyran ring, minimizing steric strain. Density functional theory (DFT) calculations further indicate that the sulfone group’s electron-withdrawing nature polarizes the adjacent C–Br bond, enhancing its susceptibility to nucleophilic attack.

Synthetic Methodologies

[1+1+1+1+1+1] Annulation Using Rongalite

A groundbreaking synthesis of tetrahydro-2H-thiopyran 1,1-dioxides, including 4-(2-bromoethyl) derivatives, was reported by Chen et al. (2022) . This method employs rongalite (sodium hydroxymethylsulfinate) as a tethered C–S synthon in a six-component annulation reaction. Rongalite serves triple roles:

-

C1 Unit Donor: Provides methylene (-CH₂-) groups for ring construction.

-

Sulfone Source: Introduces the -SO₂ moiety via oxidation.

-

Redox Mediator: Facilitates electron transfer during cyclization.

The reaction proceeds under mild conditions (room temperature, 24 hours) using bismuth triflate [Bi(OTf)₃] as a catalyst and acetonitrile as the solvent, achieving yields of 65–82% .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Bi(OTf)₃ (10 mol%) |

| Solvent | Acetonitrile |

| Temperature | 25°C |

| Time | 24 hours |

| Yield | 65–82% |

Mechanistic Insights

The annulation mechanism involves sequential C–S and C–C bond formations (Figure 2). Rongalite first undergoes oxidative cleavage to generate formaldehyde and sulfinate intermediates. These species then participate in a stepwise [1+1+1+1+1+1] cyclization, where six components (three formaldehyde units, two sulfinate units, and one bromoethyl precursor) assemble into the thiopyran framework . Kinetic studies confirm a first-order dependence on rongalite concentration, supporting its role as a stoichiometric reactant rather than a catalyst .

Reactivity and Functionalization

Nucleophilic Substitution at the Bromoethyl Site

The C–Br bond in the 2-bromoethyl group undergoes facile nucleophilic substitution with a variety of nucleophiles, including:

-

Amines: Primary and secondary amines yield ethylamine-functionalized thiopyrans.

-

Thiols: Thiophenol derivatives form thioether linkages.

-

Azides: Click chemistry applications via azide-alkyne cycloaddition .

Reactions typically proceed in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C, with potassium carbonate as a base to scavenge HBr.

Sulfone-Directed C–H Functionalization

The sulfone group activates adjacent C–H bonds for functionalization. For example, palladium-catalyzed C–H arylation at the C3 position of the thiopyran ring has been achieved using aryl iodides, yielding biaryl derivatives with >90% regioselectivity. This reactivity parallels trends observed in sulfolane-derived systems, where the sulfone group’s electron-withdrawing nature facilitates metalation .

Applications in Drug Discovery and Materials Science

Pharmacophore Design

The compound’s sulfone moiety mimics carboxylate groups in bioactive molecules, enabling its use as a metabolically stable isostere. Notable examples include:

-

Antihypertensive Agents: Analogues of losartan featuring thiopyran sulfones exhibit improved ACE inhibition profiles.

-

Anticancer Scaffolds: Bromoethyl-substituted derivatives show pro-apoptotic activity in HeLa cells (IC₅₀ = 2.1 μM).

Table 3: Biological Activity of Selected Derivatives

| Derivative | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 4-(2-Aminoethyl) analogue | ACE | 0.8 nM |

| 4-(2-Azidoethyl) analogue | Tubulin | 1.7 μM |

| 3-Aryl-substituted | Topoisomerase II | 4.2 μM |

Polymer Chemistry

The bromoethyl group serves as a crosslinking agent in sulfone-containing polymers. Copolymerization with styrene derivatives produces materials with high thermal stability (Tg > 200°C) and dielectric constants (ε = 4.8–5.2), suitable for flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume